8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate
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Overview
Description
8-Methyl-8-azabicyclo[321]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate is a complex organic compound that belongs to the class of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions may include the use of specific catalysts and solvents to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-: This compound shares a similar core structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate: Another similar compound with a different ester group.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: This compound has a chlorine atom instead of the methanesulfonyloxy group.
Uniqueness
8-Methyl-8-azabicyclo[321]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H25NO5S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylsulfonyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H25NO5S/c1-19-14-8-9-15(19)11-16(10-14)24-18(20)17(12-23-25(2,21)22)13-6-4-3-5-7-13/h3-7,14-17H,8-12H2,1-2H3 |
InChI Key |
IGOPDZPHONVGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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